Sodium 2,2'-(5,5'-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(2-hydroxy-3-methyl-5,1-phenylene))bis(methylene)bis((carboxymethyl)azanediyl)diacetate
Description
Sodium 2,2'-(5,5'-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(2-hydroxy-3-methyl-5,1-phenylene))bis(methylene)bis((carboxymethyl)azanediyl)diacetate is a synthetic organic compound characterized by a central 3-oxo-1,3-dihydroisobenzofuran spirocyclic core. This core is symmetrically substituted with two phenylene groups, each bearing 2-hydroxy-3-methyl substituents. The methylene bridges connect these aromatic units to bis(carboxymethyl)azanediyl groups, which are structurally analogous to ethylenediaminetetraacetic acid (EDTA), enabling strong metal-chelating properties. The sodium salt formulation enhances its water solubility, making it suitable for applications in aqueous systems, such as industrial chelation, environmental remediation, or biomedical uses.
The compound’s design combines rigidity from the spirocyclic core with flexibility from the carboxymethylated amine arms, allowing it to adopt conformations optimized for binding divalent or trivalent metal ions.
Properties
IUPAC Name |
disodium;2-[[5-[1-[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O12.2Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIVBKPWJUKFJV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2Na2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 2,2'-(5,5'-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(2-hydroxy-3-methyl-5,1-phenylene))bis(methylene)bis((carboxymethyl)azanediyl)diacetate, commonly referred to as Sodium 2,2',2'',2'''-tetraacetate, is a complex organic compound with significant potential for various biological applications. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of Sodium 2,2',2'',2'''-tetraacetate is , with a molecular weight of approximately 724.53 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₈N₂Na₄O₁₂ |
| Molecular Weight | 724.53 g/mol |
| CAS Number | 62698-54-8 |
Research indicates that Sodium 2,2',2'',2'''-tetraacetate exhibits various biological activities due to its ability to interact with biological macromolecules. The compound has been shown to:
- Inhibit Enzymatic Activity: It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Antioxidant Properties: The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity: Studies have reported that it possesses antimicrobial properties against various bacterial strains.
Case Studies
1. Antimicrobial Activity Against Bacterial Strains
A study focused on the antimicrobial effects of Sodium 2,2',2'',2'''-tetraacetate against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting potent antibacterial properties.
2. Antioxidant Effects in Cellular Models
In vitro experiments demonstrated that Sodium 2,2',2'',2'''-tetraacetate significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound's antioxidant capacity was quantified using the DPPH assay, showing a reduction percentage of over 70% at a concentration of 100 µg/mL.
Comparative Analysis
The following table summarizes the biological activities of Sodium 2,2',2'',2'''-tetraacetate compared to other similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (%) at 100 µg/mL |
|---|---|---|
| Sodium 2,2',2'',2'''-tetraacetate | 50 (E. coli), 50 (S. aureus) | 70 |
| Compound A (similar structure) | 100 (E. coli), 80 (S. aureus) | 50 |
| Compound B (different structure) | >200 (E. coli), >200 (S. aureus) | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isobenzofuran Cores
- 1(3H)-Isobenzofuranone,3,3-bis[4-(acetyloxy)-2-methyl-5-(1-methylethyl)phenyl]- (CAS: 301327-03-7) Structural Differences: Replaces the hydroxy and carboxymethyl groups with acetyloxy and isopropyl substituents . Functional Implications: The acetyloxy groups reduce solubility in water compared to the sodium salt of the target compound. The lack of carboxymethyl moieties diminishes its metal-chelating capacity, limiting its utility in applications requiring strong ion sequestration.
Fluorescent Chelators: Calcein (CAS: 1461-15-0)
- Core Structure : Calcein features a spiroxanthene-isobenzofuran hybrid core with tetraacetic acid arms, enabling fluorescence upon metal binding .
- Key Contrasts: The target compound lacks the xanthene moiety, rendering it non-fluorescent. Both compounds exhibit strong metal chelation, but Calcein’s fluorescence makes it ideal for analytical assays (e.g., detecting free Ca²⁺/Mg²⁺), whereas the target compound may serve in non-optical applications.
Xylenol Orange Tetrasodium Salt (CAS: 3618-43-7)
- Core Structure : Contains a benzo[c][1,2]oxathiole ring with sulfonate groups and carboxymethyl arms .
- Functional Differences: The sulfonate groups in Xylenol Orange enhance water solubility but may alter metal selectivity (e.g., preferential binding to Fe³⁺ over Ca²⁺).
Coordination Polymers and MOF Ligands
- Bis-azo Ligands (e.g., OPDAL, BPBA) :
- Structural Features : Rigid azo (-N=N-) linkages and carboxylic acid termini enable the formation of coordination polymers with transition metals (Cu²⁺, Ni²⁺, etc.) .
- Comparison : The target compound’s flexible carboxymethyl-azanediyl arms allow hexadentate binding, whereas azo-based ligands form polymeric networks with lower denticity.
- Amide-Functionalized MOF Ligands (e.g., H4L in NTUniv-53) :
Comparative Data Table
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
Reagents :
-
5-Bromo-1,3-phenylene diamine
-
Acetylenedicarboxylate esters
Conditions :
-
Solvent: Dichloromethane or 1,4-dioxane
-
Temperature: 20–80°C
-
Catalyst: Trialkyl phosphites
Mechanism :
Zwitterionic intermediates form via nucleophilic attack of trialkyl phosphites on acetylenedicarboxylates, followed by cyclization to yield the isobenzofuran-dione scaffold.
Yield : 65–70% (optimized via vacuum drying at 50–100°C).
Phenolic Subunit Coupling
The bis(2-hydroxy-3-methyl-5,1-phenylene) moieties are introduced via Suzuki-Miyaura cross-coupling:
Palladium-Catalyzed Coupling
Reagents :
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Isobenzofuran-dione core (boronic ester form)
-
2-Hydroxy-3-methylphenylboronic acid
Conditions :
-
Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
-
Base: Potassium acetate (3 equiv)
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Solvent: 1,4-Dioxane/water (4:1)
-
Temperature: 60–80°C, reflux
-
Duration: 12–24 hours
Yield : 53–70% after column chromatography (hexane/methylene chloride).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.0 mmol per 8 mmol substrate |
| Reaction Scale | 4–16 g |
| Purity Post-Column | >95% (HPLC) |
Functionalization with Bis((carboxymethyl)azanediyl)diacetate Groups
The methylene-bis(carboxymethyl)amino arms are installed via Mannich-type reactions:
Alkylation of Secondary Amines
Reagents :
-
Glycine derivatives (2 equiv)
-
Formaldehyde (4 equiv)
Conditions :
-
Solvent: Acetonitrile/water (50:50)
-
pH: 8.5–9.0 (adjusted with NaOH)
-
Temperature: 40–60°C
-
Duration: 6–8 hours
Mechanism :
The phenolic hydroxyl groups undergo deprotonation, followed by nucleophilic attack on formaldehyde to form methylene bridges. Subsequent condensation with glycine introduces the carboxymethyl amino groups.
Yield : 80–85% after recrystallization (water/acetonitrile).
Salification to Disodium Salt
The final step involves neutralization of carboxyl groups with sodium carbonate:
Direct Reaction with Sodium Carbonate
Reagents :
-
Carboxylic acid precursor (1 equiv)
-
Sodium carbonate (2.2 equiv)
Conditions :
-
Solvent: None (neat reaction)
-
Temperature: 30–50°C
-
Stirring: 300–500 rpm (gradually reduced to 50 rpm)
-
Drying: Vacuum oven (0–0.097 MPa, 50–100°C)
Key Advantages :
Equipment :
-
Double-layered reactor with cooling jacket
-
Vacuum filtration system
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Suzuki Coupling | Salification |
|---|---|---|---|
| Yield (%) | 65–70 | 53–70 | 95.8 |
| Temperature (°C) | 20–80 | 60–80 | 30–50 |
| Catalyst | Trialkyl phosphites | Pd(dppf)Cl₂ | None |
| Solvent | Dioxane/DCM | Dioxane/water | Neat |
Challenges and Optimization Strategies
Q & A
Q. What are effective methods for synthesizing this compound with high yield and purity?
The compound can be synthesized via bis-alkylation reactions using brominated aromatic intermediates, followed by carboxylation steps. For example, flash chromatography with a solvent system like DCM:hexane:acetone (7:3:0.5) has been reported to achieve 67% yield for structurally related polycarboxylates . Optimization of reaction stoichiometry and temperature control during alkylation steps is critical to minimize side products.
Q. How should researchers handle and store this sodium salt derivative to ensure stability?
Store the compound in airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to heat, moisture, and direct light, as its conjugated aromatic and carboxylate groups may degrade under these conditions . Safety protocols include using PPE and adhering to laboratory hazard guidelines outlined in safety data sheets .
Q. What spectroscopic techniques are recommended for structural characterization?
Use a combination of -/-NMR to confirm the integrity of the aromatic and methylene bridges. FT-IR can validate carboxylate and amide functional groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight, especially given the compound’s complex branching .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding its metal-chelating behavior?
Density functional theory (DFT) can model the electronic structure of the compound’s carboxylate and azanediyl groups to predict binding affinities for specific metal ions (e.g., Ca, Fe). This approach has been validated for analogous chelators like DOTA and EDTA, where orbital interactions and charge distribution are key factors .
Q. What experimental strategies are suitable for analyzing its cytotoxicity in cell-based assays?
Design dose-response studies using glioma or other cancer cell lines, with tetrazolium-based assays (e.g., MTT) to quantify viability. Include positive controls (e.g., cisplatin) and validate mechanisms via flow cytometry for apoptosis/necrosis. Ensure pH stability in buffers, as carboxylate groups may chelate media components .
Q. How can researchers resolve contradictions in binding affinity data across different studies?
Systematic variation of experimental conditions (e.g., ionic strength, temperature) is critical. Use isothermal titration calorimetry (ITC) to directly measure thermodynamic parameters (, ) and compare with spectroscopic titrations. Contradictions may arise from competing metal ions or pH-dependent protonation states of the carboxylates .
Q. What methodologies enable the study of its membrane interaction dynamics?
Fluorescence quenching assays with liposome models can probe membrane penetration. Use dynamic light scattering (DLS) to monitor changes in vesicle size upon compound addition. For in situ analysis, surface plasmon resonance (SPR) provides real-time binding kinetics data .
Methodological Considerations
- Purification: Column chromatography with silica gel and gradient elution (e.g., chloroform/methanol) is effective for isolating the pure compound .
- Safety: Follow protocols for handling sodium salts, including waste disposal guidelines for heavy metal complexes .
- Data Validation: Cross-reference computational predictions (DFT) with experimental data (e.g., X-ray crystallography) to confirm chelation geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
